
N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
描述
N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Also known as SBI-553, this compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
科学研究应用
SBI-553 has been shown to have a variety of potential applications in scientific research. One of the main areas of interest is in the study of pain and inflammation. SBI-553 has been found to inhibit the activity of a protein called P2X7, which is involved in the regulation of pain and inflammation. This makes SBI-553 a potential therapeutic agent for the treatment of conditions such as arthritis and neuropathic pain.
In addition to its potential use in the treatment of pain and inflammation, SBI-553 has also been studied for its effects on the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. This makes SBI-553 a potential tool for the study of autoimmune disorders and other conditions related to immune dysfunction.
作用机制
The mechanism of action of SBI-553 involves its inhibition of the P2X7 receptor. This receptor is involved in the regulation of pain and inflammation, as well as the immune response. By inhibiting the activity of this receptor, SBI-553 is able to reduce the production of pro-inflammatory cytokines and other mediators of pain and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation and the immune system, SBI-553 has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of SBI-553 as a research tool is its specificity for the P2X7 receptor. This allows researchers to study the effects of inhibiting this receptor without affecting other pathways or receptors. However, there are also some limitations to the use of SBI-553. For example, it is not currently approved for use in humans, meaning that its potential therapeutic applications are still being explored. Additionally, its effects may vary depending on the specific cell type or tissue being studied, making it important to carefully consider the experimental design when using SBI-553.
未来方向
There are many potential future directions for research on SBI-553. One area of interest is in the development of new therapeutic agents based on its structure and mechanism of action. Another area of interest is in the study of its effects on the central nervous system, particularly in the context of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms underlying its effects on the immune system and inflammation.
Conclusion:
N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, or SBI-553, is a synthetic compound that has been extensively studied for its potential use in scientific research. Its specificity for the P2X7 receptor makes it a valuable tool for the study of pain and inflammation, the immune system, and other areas of research. While there are some limitations to its use, there are many potential future directions for research on SBI-553, making it an exciting area of study for researchers in a range of fields.
属性
IUPAC Name |
N-(2-butan-2-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-10(2)13-8-6-7-9-14(13)17-16(19)15-11(3)18-20-12(15)4/h6-10H,5H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFSUNODVEFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



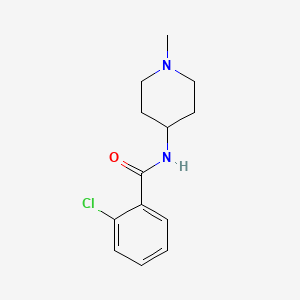
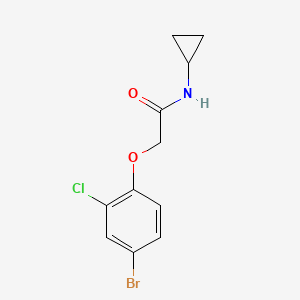

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-5-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4432066.png)
![1-acetyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432074.png)

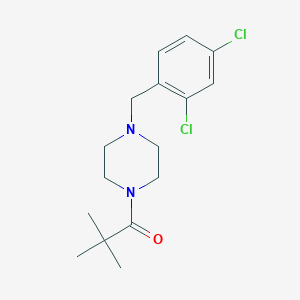
![N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4432096.png)
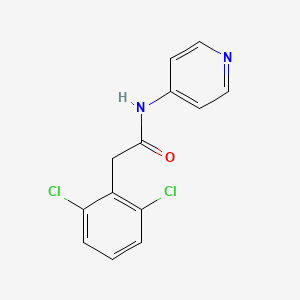
![1-[(2,5-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4432108.png)
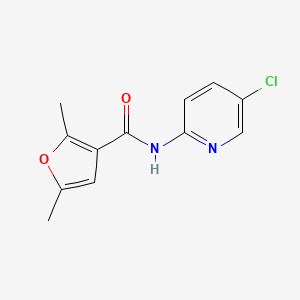
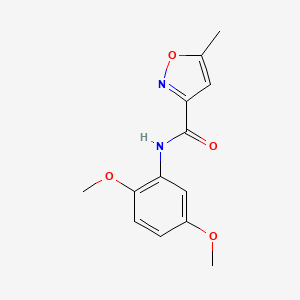
![2-{[(5-chloro-2-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4432139.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4432145.png)